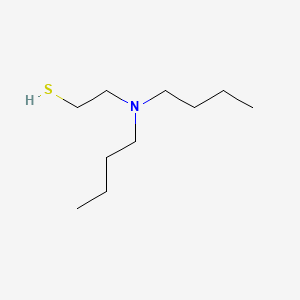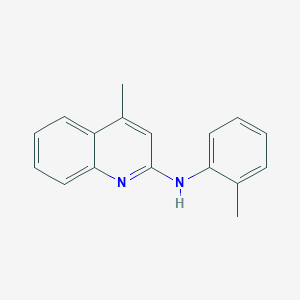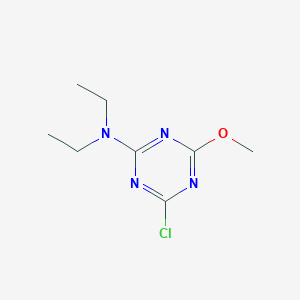![molecular formula C15H17NO3S B12123022 5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- CAS No. 927995-52-6](/img/structure/B12123022.png)
5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 5-thiazolecarboxylique, 2-[2-(3,5-diméthylphénoxy)éthyl]-4-méthyl- est un composé organique complexe comportant un cycle thiazole, qui est un cycle à cinq chaînons contenant à la fois des atomes de soufre et d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 5-thiazolecarboxylique, 2-[2-(3,5-diméthylphénoxy)éthyl]-4-méthyl- implique généralement la réaction de dérivés thiazoliques avec des composés phénoxyéthyliques appropriés. Une méthode courante implique l'utilisation d'éthyl 2-(benzylamino)-4-méthyl-1,3-thiazole-5-carboxylate substitué et de carbonate de potassium dans un mélange de méthanol et d'eau . Les conditions de réaction nécessitent souvent des températures contrôlées et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour la production de masse. Cela comprend l'utilisation de réacteurs industriels, de systèmes à flux continu et de techniques de purification avancées pour assurer la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 5-thiazolecarboxylique, 2-[2-(3,5-diméthylphénoxy)éthyl]-4-méthyl- peut subir diverses réactions chimiques, notamment :
Oxydation : le cycle thiazole peut être oxydé dans des conditions spécifiques, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : les réactions de réduction peuvent cibler le groupe acide carboxylique, le transformant en alcool ou en aldéhyde.
Substitution : le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions réactives du cycle thiazole.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction, et des nucléophiles comme des amines ou des thiols pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme le méthanol ou le dichlorométhane, et des catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des aldéhydes. Les réactions de substitution peuvent entraîner divers dérivés thiazoliques substitués.
Applications de la recherche scientifique
L'acide 5-thiazolecarboxylique, 2-[2-(3,5-diméthylphénoxy)éthyl]-4-méthyl- a plusieurs applications de recherche scientifique :
Chimie : il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : la structure unique du composé lui permet d'interagir avec les systèmes biologiques, ce qui le rend utile dans l'étude des voies biochimiques et des fonctions enzymatiques.
Industrie : le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 5-thiazolecarboxylique, 2-[2-(3,5-diméthylphénoxy)éthyl]-4-méthyl-, implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le cycle thiazole peut participer à diverses voies biochimiques, en activant ou en inhibant des enzymes spécifiques. Les effets du composé sont médiés par sa liaison aux sites actifs des protéines, modifiant leur fonction et leur activité.
Applications De Recherche Scientifique
5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological systems, making it useful in the study of biochemical pathways and enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 5-thiazolecarboxylique, 2-[3,5-diformyl-4-(2-méthylpropoxy)phényl]-4-méthyl-, ester éthylique
- Dérivés de l'acide thiazole-5-carboxylique
Unicité
L'acide 5-thiazolecarboxylique, 2-[2-(3,5-diméthylphénoxy)éthyl]-4-méthyl-, est unique en raison de son motif de substitution spécifique sur le cycle thiazole et de la présence du groupe diméthylphénoxyéthyle. Cette singularité structurelle confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications que des composés similaires ne pourraient pas atteindre.
Propriétés
Numéro CAS |
927995-52-6 |
|---|---|
Formule moléculaire |
C15H17NO3S |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H17NO3S/c1-9-6-10(2)8-12(7-9)19-5-4-13-16-11(3)14(20-13)15(17)18/h6-8H,4-5H2,1-3H3,(H,17,18) |
Clé InChI |
BHHFAMCNEWWEGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCCC2=NC(=C(S2)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)

![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![6-[3-(2-chlorophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122974.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)

![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)

